Bromodomain BRD4 Binding Affinity: A Moderate-Affinity Starting Point for Selective Probe Development
In a fluorescence anisotropy assay measuring displacement of Alexa Fluor 488-labeled probe from the BRD4 bromodomain, 4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline exhibited an IC50 of 6.31 × 10^3 nM (6.31 μM) [1]. This moderate micromolar activity places the compound in a distinct affinity band compared to highly optimized BRD4 inhibitors such as (+)-JQ1 (IC50 ~ 30–80 nM) or the benzoxazinone derivative (R)-12 (IC50 ~ 100 nM), yet it offers a synthetically tractable scaffold with two bromine handles for further functionalization to improve potency [2]. Importantly, the compound also showed binding to BRD2 with an IC50 of 3.16 × 10^3 nM, indicating a non-selective BET bromodomain profile that may be tuned through structure-guided modification [1].
| Evidence Dimension | BRD4 bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.31 × 10^3 nM (6.31 μM) |
| Comparator Or Baseline | (+)-JQ1: IC50 ≈ 30–80 nM; Benzoxazinone (R)-12: IC50 ≈ 100 nM; 4,6-Dibromo-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine: BRD2 BD1/BD2 IC50 = 11 nM, BRD4 IC50 = 794 nM |
| Quantified Difference | Target compound is ~20–200-fold weaker than optimized BRD4 inhibitors but ~8-fold more potent for BRD4 than the 4-chlorophenyl analog (IC50 6310 vs 794 nM). |
| Conditions | Fluorescence anisotropy; displacement of Alexa Fluor 488 probe; incubation 60 min; human recombinant BRD4 bromodomain [1] |
Why This Matters
This data positions the target compound as a versatile starting scaffold for fragment-based or structure-guided BRD4 inhibitor optimization, with two bromine atoms available for cross-coupling diversification, unlike the 4-chlorophenyl analog which is biased toward BRD2 selectivity.
- [1] BindingDB Entry BDBM50397667 (ChEMBL2181819). Affinity data for 4,6-dibromo-2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50397667 (accessed 2026-05-10). View Source
- [2] Filippakopoulos, P.; Qi, J.; Picaud, S.; Shen, Y.; Smith, W. B.; Fedorov, O.; Morse, E. M.; Keates, T.; Hickman, T. T.; Felletar, I.; Philpott, M.; Munro, S.; McKeown, M. R.; Wang, Y.; Christie, A. L.; West, N.; Cameron, M. J.; Schwartz, B.; Heightman, T. D.; La Thangue, N.; French, C. A.; Wiest, O.; Kung, A. L.; Knapp, S.; Bradner, J. E. Selective inhibition of BET bromodomains. Nature 2010, 468 (7327), 1067-1073. DOI: 10.1038/nature09504. View Source
